molecular formula C12H9ClO2 B6258156 2-(3-chloronaphthalen-2-yl)acetic acid CAS No. 858460-30-7

2-(3-chloronaphthalen-2-yl)acetic acid

Cat. No. B6258156
CAS RN: 858460-30-7
M. Wt: 220.7
InChI Key:
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Description

2-(3-chloronaphthalen-2-yl)acetic acid, also known as 2-CNAA, is an organic compound belonging to the class of acyl acids. It is a colorless solid which is soluble in water, alcohol, ether, and other organic solvents.

Mechanism of Action

2-(3-chloronaphthalen-2-yl)acetic acid acts as an inhibitor of the enzyme ACC by binding to the active site of the enzyme and blocking its activity. This inhibition results in a decrease in the production of fatty acids and an increase in the production of glucose, which can lead to improved glucose metabolism and reduced fat accumulation.
Biochemical and Physiological Effects
Inhibition of ACC by 2-(3-chloronaphthalen-2-yl)acetic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce body fat and improve glucose metabolism, as well as reduce serum triglycerides and cholesterol levels. In addition, 2-(3-chloronaphthalen-2-yl)acetic acid has been shown to reduce inflammation and oxidative stress in the body, as well as improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-chloronaphthalen-2-yl)acetic acid in lab experiments is its ability to selectively inhibit ACC, which can be useful for studying the role of this enzyme in metabolic processes. However, one limitation of using 2-(3-chloronaphthalen-2-yl)acetic acid is that it has a short half-life, which can limit its effectiveness in long-term experiments. In addition, 2-(3-chloronaphthalen-2-yl)acetic acid can be toxic in high concentrations, so care must be taken to ensure that concentrations are kept within a safe range.

Future Directions

Future research on 2-(3-chloronaphthalen-2-yl)acetic acid could focus on its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Additionally, further research could be conducted on the mechanism of action of 2-(3-chloronaphthalen-2-yl)acetic acid and its effects on other enzymes involved in metabolic processes. Finally, research could be conducted on the development of more effective and less toxic inhibitors of ACC.

Synthesis Methods

2-(3-chloronaphthalen-2-yl)acetic acid can be synthesized by the reaction of 3-chloronaphthalene-2-carboxylic acid and acetic anhydride in the presence of a base. The reaction is conducted in an inert solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

2-(3-chloronaphthalen-2-yl)acetic acid is widely used in scientific research as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is an important enzyme involved in fatty acid biosynthesis, and its inhibition has been studied for its potential application in the treatment of obesity and related metabolic disorders. In addition, 2-(3-chloronaphthalen-2-yl)acetic acid has been used to study the role of ACC in the regulation of carbohydrate metabolism and in the regulation of cell growth.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloronaphthalen-2-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-naphthoic acid", "thionyl chloride", "3-chloroaniline", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "sodium acetate", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "1. Conversion of 2-naphthoic acid to 2-naphthoyl chloride using thionyl chloride", "2. Reaction of 2-naphthoyl chloride with 3-chloroaniline to form 2-(3-chloronaphthalen-2-yl)aniline", "3. Hydrolysis of 2-(3-chloronaphthalen-2-yl)aniline using sodium hydroxide to form 2-(3-chloronaphthalen-2-yl)acetic acid", "4. Acetylation of 2-(3-chloronaphthalen-2-yl)acetic acid using acetic anhydride and glacial acetic acid to form the acetic acid derivative", "5. Neutralization of the acetic acid derivative using sodium acetate and hydrochloric acid", "6. Extraction of the product using diethyl ether", "7. Washing of the organic layer with water and sodium bicarbonate", "8. Drying of the organic layer using anhydrous sodium sulfate", "9. Evaporation of the solvent to obtain the final product, 2-(3-chloronaphthalen-2-yl)acetic acid" ] }

CAS RN

858460-30-7

Product Name

2-(3-chloronaphthalen-2-yl)acetic acid

Molecular Formula

C12H9ClO2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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